
Agomelatine-d6
Vue d'ensemble
Description
Agomelatine-d6 (CAS: 1079389-42-6) is a deuterium-labeled analog of Agomelatine, a melatonin receptor agonist (MT1/MT2) and 5-HT2C antagonist used clinically as an antidepressant . The molecular formula of this compound is C15H11D6NO2, where six hydrogen atoms are replaced with deuterium isotopes. This modification enhances its utility in pharmacokinetic and metabolic studies, serving as an internal standard in mass spectrometry to track the parent drug’s absorption, distribution, metabolism, and excretion (ADME) . This compound retains the pharmacological activity of its parent compound, specifically targeting MT1/MT2 receptors, but exhibits altered metabolic stability due to the deuterium isotope effect .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'Agomélatine-d6 implique plusieurs étapes, en commençant par l'éthyl 2-(7-méthoxynaphtalène-1-yl)acétate. Le processus comprend la préparation de l'intermédiaire N-formyl-N-(2-(7-méthoxynaphtalène-1-yl)éthyl)formamide. Cet intermédiaire est ensuite soumis à d'autres réactions pour donner l'Agomélatine-d6 .
Méthodes de production industrielle : La production industrielle de l'Agomélatine-d6 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactifs peu coûteux dans des conditions de réaction douces pour garantir des rendements élevés et une qualité du produit. Le processus comprend généralement des étapes telles que le chauffage du mélange réactionnel, le refroidissement et l'extraction du produit à l'aide de solvants tels que le chlorure de méthylène .
Analyse Des Réactions Chimiques
Types de réactions : L'Agomélatine-d6 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement ses propriétés pharmacologiques.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir certains groupes fonctionnels en formes plus stables.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, améliorant potentiellement son activité ou sa stabilité.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactifs tels que les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont couramment utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés plus saturés .
4. Applications de la recherche scientifique
L'Agomélatine-d6 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les voies métaboliques et la stabilité de l'agomélatine.
Biologie : Aide à comprendre les effets biologiques de la substitution au deutérium sur la pharmacocinétique et la pharmacodynamie.
Médecine : Investigated for its potential to improve the therapeutic profile of agomelatine by enhancing its metabolic stability.
Industrie : Utilisé dans le développement de formulations antidépressives plus stables et plus efficaces
5. Mécanisme d'action
L'Agomélatine-d6 exerce ses effets par une combinaison d'actions sur les récepteurs de la mélatonine et de la sérotonine. Il agit comme un agoniste aux récepteurs de la mélatonine MT1 et MT2, ce qui aide à réguler les rythmes circadiens et à améliorer les habitudes de sommeil. De plus, il agit comme un antagoniste aux récepteurs de la sérotonine 5-HT2C, ce qui peut améliorer la libération de dopamine et de noradrénaline dans le cortex frontal. Cette double action contribue à ses effets antidépresseurs et anxiolytiques .
Composés similaires :
Mélatonine : Partage l'activité mélatoninergique mais manque de l'antagonisme des récepteurs de la sérotonine.
Rameltéon : Un autre agoniste des récepteurs de la mélatonine, principalement utilisé pour les troubles du sommeil.
Tasimelteon : Similaire au rameltéon, utilisé pour les troubles du sommeil non liés au cycle veille-sommeil de 24 heures.
Unicité de l'Agomélatine-d6 : L'Agomélatine-d6 est unique en raison de sa double action sur les récepteurs de la mélatonine et de la sérotonine, ce qui fournit un effet synergique dans le traitement de la dépression et de l'anxiété. La substitution au deutérium améliore encore sa stabilité métabolique, ce qui peut conduire à de meilleurs résultats thérapeutiques .
Applications De Recherche Scientifique
Clinical Applications
-
Depression Treatment :
- Agomelatine-d6 has been shown to be effective in treating major depressive disorder (MDD) with a favorable side effect profile compared to traditional antidepressants. A study demonstrated sustained efficacy in reducing depressive symptoms over six months with dosages of 10 mg, 25 mg, and 25-50 mg .
-
Alzheimer's Disease :
- Research indicates that agomelatine may have neuroprotective effects in Alzheimer's disease models. In a study involving APP/PS1 transgenic mice, treatment with agomelatine improved cognitive deficits and reduced amyloid-beta deposition and tau hyperphosphorylation . This suggests potential applications in mitigating neurodegenerative processes.
-
Circadian Rhythm Disorders :
- This compound has been investigated for its ability to resynchronize circadian rhythms disrupted by various factors, including shift work and jet lag. Its administration has been shown to phase-shift activity patterns in rodent models, indicating its potential use in treating circadian rhythm sleep disorders .
Table 1: Summary of Clinical Studies on this compound
Case Study 1: Efficacy in Major Depressive Disorder
In a randomized controlled trial involving patients diagnosed with MDD, participants receiving this compound reported significant improvements in mood and functionality compared to those on placebo. The Hamilton Rating Scale for Depression (HAM-D) scores showed a marked decrease over the treatment period, supporting the compound's efficacy as an antidepressant .
Case Study 2: Neuroprotective Effects
A study conducted on APP/PS1 transgenic mice highlighted the neuroprotective properties of this compound. After treatment, mice exhibited improved performance in spatial memory tasks (Morris Water Maze), alongside reduced levels of neuroinflammation markers and tau phosphorylation. These findings suggest that this compound may offer therapeutic benefits in Alzheimer's disease management .
Mécanisme D'action
Agomelatine-d6 exerts its effects through a combination of actions on melatonin and serotonin receptors. It acts as an agonist at melatonin MT1 and MT2 receptors, which helps regulate circadian rhythms and improve sleep patterns. Additionally, it acts as an antagonist at serotonin 5-HT2C receptors, which can enhance the release of dopamine and norepinephrine in the frontal cortex. This dual action contributes to its antidepressant and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Comparison with Metabolites and Structural Analogs
7-Desmethylagomelatine (CAS: 152302-45-9)
- Structure : Lacks a methyl group compared to Agomelatine.
- Role : A primary metabolite formed via demethylation.
- Pharmacology : Reduced receptor binding affinity compared to Agomelatine due to structural alteration.
3-Hydroxyagomelatine (CAS: 166526-99-4)
- Structure : Features a hydroxyl group at the 3-position.
- Role : Oxidative metabolite.
- Pharmacology : May exhibit altered pharmacokinetics and receptor interactions.
- Application : Investigated for its contribution to hepatic metabolism and drug-drug interactions .
3,4-Dihydroagomelatine (CAS: 1352139-51-5)
- Structure : Partially saturated naphthalene ring.
- Pharmacology : Reduced aromaticity likely diminishes MT1/MT2 binding efficacy.
- Application : Used in synthetic pathways or degradation studies .
7-Methoxy-1-naphthaleneethanol (CAS: 99416-99-6)
- Structure: Precursor with a methoxy group and ethanol side chain.
- Role : Key intermediate in Agomelatine synthesis (see ).
- Application : Critical in industrial-scale production but lacks therapeutic activity .
Comparison with Other Deuterated Compounds
Deuterated analogs like Tamoxifen-d6 and Celecoxib-d7 share similarities with Agomelatine-d6:
- Purpose : Serve as internal standards in bioanalytical assays .
- Pharmacology : Maintain parent drug activity but exhibit slower metabolic clearance due to deuterium’s kinetic isotope effect .
- Key Difference : this compound uniquely targets melatonin receptors, whereas others (e.g., Tamoxifen-d6) act on estrogen receptors .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Deuterated vs. Non-Deuterated Agomelatine
Parameter | This compound | Agomelatine |
---|---|---|
Metabolic Stability | Higher (deuterium effect) | Standard |
Clinical Use | Research tool | Approved antidepressant |
Detection | Mass spectrometry standard | Therapeutic monitoring |
Receptor Binding | Retains MT1/MT2 affinity | Identical activity |
Research Findings
- Metabolic Studies : this compound’s deuterium substitution reduces CYP450-mediated metabolism, prolonging half-life in preclinical models .
- Synthetic Utility: Intermediates like 7-Methoxy-1-naphthaleneethanol highlight the complexity of Agomelatine production, contrasting with this compound’s role in post-synthetic analysis .
Activité Biologique
Agomelatine-d6 is a deuterated form of agomelatine, an atypical antidepressant known for its unique mechanism of action involving melatonergic and serotonergic pathways. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms, and clinical implications through various studies and data.
Overview of Agomelatine
Agomelatine functions primarily as a melatonin receptor agonist (MT1 and MT2) and a serotonin receptor antagonist (5-HT2C). This dual action is believed to contribute to its antidepressant effects, particularly in regulating circadian rhythms and improving sleep quality, which are often disrupted in depressive disorders .
The biological activity of this compound can be attributed to several key mechanisms:
- Melatonin Receptor Agonism : this compound binds to MT1 and MT2 receptors, enhancing melatonin's natural effects on sleep regulation .
- Serotonergic Modulation : As a 5-HT2C antagonist, it counteracts the inhibitory effects on dopamine and norepinephrine release, promoting mood elevation and cognitive function .
- Antioxidant Properties : Research indicates that agomelatine exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and modulating oxidative stress markers, which are implicated in depression's pathophysiology .
Pharmacokinetics
This compound has improved pharmacokinetic properties due to deuteration, which can enhance metabolic stability. The bioavailability of agomelatine is reported to be over 80%, with peak plasma concentrations occurring approximately 1-2 hours post-administration. The half-life is around 1-2 hours, necessitating once-daily dosing for therapeutic efficacy .
Case Studies
- Depression Treatment : A clinical trial demonstrated that patients receiving Agomelatine at a dose of 25 mg/day showed significant improvement in Hamilton Depression Rating Scale (HAM-D) scores compared to placebo after two weeks. The response rate was notably quicker than traditional SSRIs like paroxetine .
- Long-term Effects : In a six-week study involving flexible dosing (25-50 mg), patients exhibited significant reductions in depressive symptoms with a notable safety profile, including minimal side effects compared to other antidepressants .
Adverse Effects
While generally well-tolerated, some reports indicate potential side effects such as increased blood pressure in certain populations, particularly at higher doses. A review of adverse event reports highlighted that increased blood pressure occurred in a subset of patients treated with higher doses of agomelatine .
Data Tables
Parameter | This compound | Placebo |
---|---|---|
Mean HAM-D Score Baseline | 26.1 ± 2.6 | 26.7 ± 2.8 |
Mean HAM-D Score Week 6 | 17.5 ± 7.4 | 20.4 ± 6.0 |
Response Rate | Significant (p=0.001) | Not significant |
Adverse Events | Mild | Mild |
Q & A
Basic Research Questions
Q. What is the primary role of Agomelatine-d6 in pharmacokinetic studies, and how is it methodologically validated?
this compound, a deuterated analog of agomelatine, is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. Deuterium substitution minimizes matrix interference and co-elution issues, enabling precise calibration curves. Method validation involves assessing parameters like linearity (R² ≥ 0.99), limit of detection (LOD < 1 ng/mL), and intraday/interday precision (CV < 15%) using spiked biological matrices .
Q. What synthetic pathways are employed to produce this compound, and how is isotopic purity ensured?
this compound is synthesized via hydrogen-deuterium exchange under catalytic conditions (e.g., Pd/C in D₂O) or by using deuterated starting materials. Isotopic purity (>98%) is verified using nuclear magnetic resonance (¹H-NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to rule out isotopic impurities. Quality control protocols include batch testing and compliance with ISO 17025 standards .
Q. Which analytical techniques are optimal for detecting this compound in complex biological samples?
LC-MS/MS with electrospray ionization (ESI) in positive ion mode is the gold standard. Key parameters include:
- Column : C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in acetonitrile/water.
- Quantification : Multiple reaction monitoring (MRM) transitions (e.g., m/z 295→243 for this compound). Method optimization requires testing extraction recovery rates (>85%) and ion suppression effects using post-column infusion .
Advanced Research Questions
Q. How can researchers resolve spectral overlap between this compound and endogenous metabolites in untargeted metabolomics?
Advanced approaches include:
- High-resolution mass spectrometry (HRMS) : Resolve isobaric interferences via mass accuracy (< 5 ppm).
- Ion mobility spectrometry (IMS) : Separate co-eluting ions based on collision cross-section differences.
- Computational tools : Use software like XCMS Online to filter isotopic patterns and validate via spectral libraries (e.g., NIST20). Contradictions in identification require cross-validation with synthetic standards and reproducibility across ≥3 analytical batches .
Q. What experimental designs mitigate deuterium isotope effects in this compound metabolism studies?
Deuterium kinetic isotope effects (KIE) can alter metabolic rates. To control for this:
- Comparative arms : Include non-deuterated agomelatine controls.
- In vitro models : Use hepatocyte suspensions or microsomal assays to quantify CYP1A2-mediated metabolism.
- Statistical adjustments : Apply ANOVA to isolate deuterium-specific effects (p < 0.05). Recent studies report <5% variability in hepatic clearance between deuterated and non-deuterated forms under physiological pH .
Q. How should researchers address discrepancies in this compound stability data across cross-study comparisons?
Discrepancies often arise from storage conditions or analytical protocols. A standardized framework includes:
- Accelerated stability studies : Test degradation at 40°C/75% RH over 30 days.
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions.
- Multi-laboratory validation : Use Bland-Altman plots to assess inter-lab variability. Contradictory findings require re-evaluation of HPLC column aging, mobile phase pH, and sample preparation homogeneity .
Q. Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing this compound pharmacokinetic parameters in small sample sizes?
For underpowered studies (n < 10):
- Non-parametric tests : Use Wilcoxon signed-rank for paired data.
- Bayesian hierarchical models : Incorporate prior pharmacokinetic data to improve estimate precision.
- Bootstrap resampling : Generate 95% confidence intervals for AUC₀–∞ and Cₘₐₓ. Software tools like Phoenix WinNonlin and NONMEM are critical for model validation .
Q. Comparative Table: Detection Methods for this compound
Technique | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Key Validation Parameter |
---|---|---|---|---|
LC-MS/MS (ESI+) | 0.2 | 0.5 | Plasma | Matrix effect: 85–115% |
HRMS (Orbitrap) | 0.1 | 0.3 | Brain Homogenate | Mass accuracy: < 3 ppm |
UPLC-PDA | 5.0 | 15.0 | Tablet Formulation | Specificity: Peak purity > 99.9% |
Q. Key Considerations for Future Research
Propriétés
IUPAC Name |
2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.